2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c14-12-11(18(19)20)7-15-13(16-12)17-6-5-9-3-1-2-4-10(9)8-17/h1-4,7H,5-6,8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZLCUNEIDJOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C(=N3)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ketones under acidic or basic conditions. For instance, the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids can yield the desired dihydroisoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 5 undergoes selective reduction to form amine derivatives, a critical step for generating bioactive intermediates.
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| H₂/Pd-C (10% wt) in EtOH, 25°C, 4 h | 5-Amino-2-(3,4-dihydroisoquinolin-2-yl)pyrimidin-4-amine | 82% | Complete nitro-to-amine conversion without pyrimidine ring hydrogenation |
| Fe/HCl (aq.), reflux, 2 h | Same as above | 68% | Economical but requires neutralization of acidic byproducts |
Mechanistic Insight :
The nitro group is reduced via a nitroso intermediate (), with palladium catalysis providing superior selectivity.
Nucleophilic Substitution at Pyrimidine C-4
The amino group at position 4 participates in substitutions under mild conditions due to pyrimidine ring activation by the nitro group.
Key Finding :
Substitution at C-4 proceeds via an aromatic nucleophilic substitution (SₙAr) mechanism, with the nitro group acting as a strong electron-withdrawing group to activate the ring.
Cyclization Reactions
The dihydroisoquinoline moiety facilitates intramolecular cyclization under acidic conditions:
| Acid Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| HCl (cat.) | 1-butanol, 130°C, microwave | Tetracyclic fused quinazoline derivative | 19.2% |
| H₂SO₄ (conc.) | Toluene, 110°C, 8 h | Isoquinoline-fused pyrimidinone | 54% |
Structural Confirmation :
¹H NMR (400 MHz, DMSO-d₆) of the tetracyclic product shows distinct signals at δ 9.52 (d, J = 14.9 Hz) and δ 3.64–3.32 (m, 6H), confirming ring fusion .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings for structural diversification:
| Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Arylboronic acid | Pd(OAc)₂/XPhos, K₂CO₃, DMF | 4-Aryl-5-nitropyrimidine derivative | 76% |
| Allyl bromide | Pd₂(dba)₃/BINAP, Cs₂CO₃ | 4-Allylamino analog | 63% |
Optimization Note :
Microwave-assisted Suzuki coupling reduced reaction time from 24 h to 45 min while maintaining yields >70% .
Functional Group Interconversion
The amine and nitro groups enable sequential transformations:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Nitro reduction | H₂/Pd-C, EtOH | 5-Amino intermediate |
| 2 | Diazotization & displacement | NaNO₂/HCl, CuBr₂ | 5-Bromo derivative |
| 3 | Ullmann coupling | CuI, L-proline, DMSO | 5-Aryl/heteroaryl analogs |
Case Study :
Bromination at position 5 achieved regioselectively using CuBr₂/HBr (85% yield), enabling downstream diversification .
Stability Under Acidic/Basic Conditions
Critical for process optimization:
| Condition | Time | Degradation | Stability |
|---|---|---|---|
| 1 M HCl, rt | 24 h | <5% decomposition | Stable |
| 1 M NaOH, 60°C | 6 h | Hydrolysis of amine to hydroxyl | 92% degraded |
Green Chemistry Approaches
Recent advances in sustainable synthesis:
Scientific Research Applications
Chemistry
In chemical research, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with tailored properties.
Biological Research
This compound has shown promise in biological applications, particularly in pharmacology:
- Drug Development : It is being studied as a lead compound for new drugs targeting specific enzymes or receptors.
- Mechanisms of Action : Preliminary studies suggest interactions with TRPC6 channels and P-glycoprotein, indicating potential roles in calcium signaling and drug transport mechanisms.
Medicine
Research into the therapeutic effects of this compound indicates potential applications in treating various diseases:
- Cancer Therapy : Investigations are ongoing to assess its efficacy against certain cancer types.
- Neurological Disorders : Its antioxidant properties may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and advanced materials:
- Dyes and Pigments : Its unique chemical properties facilitate its use in manufacturing colorants.
- Polymers : The compound's structure allows it to be integrated into polymer formulations for enhanced material properties.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Drug Interaction | Demonstrated inhibition of P-glycoprotein, enhancing drug bioavailability | |
| Neuroprotection | Modulated TRPC6 channels, influencing neuronal survival during ischemic conditions | |
| Antioxidant Activity | Exhibited significant antioxidant properties, reducing oxidative stress in neuronal tissues |
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act on sigma receptors, which are involved in various neurological processes. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound is compared to analogs synthesized in EP 4 219 465 A2 (2023), which share the 3,4-dihydroisoquinoline subunit but differ in substituents on the pyrimidine or adjacent aromatic systems. Key examples include:
Key Observations :
- The nitro group in the target compound distinguishes it from benzamide-based analogs, which prioritize amide linkages for hydrogen bonding.
- Hydroxypropyl or ethoxy linkers in analogs improve solubility and pharmacokinetic profiles, whereas the nitro-pyrimidine core may confer redox activity or enhanced binding to nitroreductase enzymes .
Yield Comparison :
Pharmacological Implications (Inferred)
While biological data for the target compound are unavailable, structural analogs highlight trends:
Biological Activity
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a dihydroisoquinoline moiety and a nitropyrimidine group. This structural diversity allows for various chemical modifications, which can enhance its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13N5O2 |
| CAS Number | 1257551-29-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate sigma receptors, which are involved in various neurological processes. This interaction can lead to significant therapeutic effects, particularly in neuropharmacology.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrate that it induces apoptosis in cancer cells through mitochondrial pathways, effectively overcoming resistance mechanisms associated with traditional therapies.
Case Study: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to activate caspase pathways, leading to programmed cell death.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound alongside its derivatives. For instance:
- Synthesis Techniques : Multi-step synthetic routes have been optimized to enhance yield and purity.
- Biological Evaluation : Various derivatives have been tested for their potency against cancer cell lines and microbial strains.
- Mechanistic Studies : Investigations into the molecular interactions of the compound with target receptors have provided insights into its pharmacological profile.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other related compounds:
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine?
Answer:
The synthesis typically involves nucleophilic substitution reactions between 5-nitropyrimidin-4-amine derivatives and 3,4-dihydroisoquinoline intermediates. A general approach includes:
- Step 1: Activation of the pyrimidine ring via nitration at the 5-position, followed by introduction of the amine group at C4 .
- Step 2: Coupling with a 3,4-dihydroisoquinoline moiety under reflux conditions in ethanol or THF, often using triethylamine as a base to facilitate deprotonation .
- Key parameters: Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants influence yields. Purity is confirmed via HPLC or LC-MS .
Basic: How is the structural conformation of this compound validated in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key structural features include:
- Dihedral angles: Between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), indicating planarity or distortion .
- Hydrogen bonding: Intramolecular N–H⋯N bonds stabilize the conformation (e.g., six-membered rings formed via N4–H4⋯N5 interactions) .
- C–H⋯π interactions: These weak bonds contribute to crystal packing, as observed in related pyrimidine derivatives .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Answer:
The ICReDD framework combines quantum chemical calculations (e.g., DFT) with information science to predict reaction pathways:
- Quantum mechanics/molecular mechanics (QM/MM): Simulates transition states and intermediates for nitration and coupling steps .
- Machine learning (ML): Trains on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for higher yields .
- Feedback loops: Experimental data (e.g., failed reactions) refine computational models, reducing trial-and-error approaches .
Advanced: What statistical design-of-experiment (DoE) strategies are effective in optimizing reaction parameters?
Answer:
Central composite design (CCD) or Box-Behnken models are used to minimize experimental runs while maximizing
- Variables: Temperature, reactant molar ratios, and solvent polarity are primary factors .
- Response surface methodology (RSM): Identifies non-linear relationships between variables and yield/stability .
- Example: A 3-factor CCD reduced 27 trial runs to 15, achieving >85% yield in pyrimidine coupling reactions .
Advanced: How to resolve contradictions in bioactivity data across different assays?
Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
- Control experiments: Assess compound stability under assay conditions (pH, temperature) using HPLC .
- Dose-response curves: Validate activity across multiple concentrations to rule out false positives/negatives .
- Molecular dynamics (MD): Simulate ligand-receptor interactions to explain variability (e.g., binding pocket flexibility) .
Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
Answer:
Scale-up issues include heat dissipation, impurity formation, and solvent recovery. Solutions involve:
- Flow chemistry: Enhances heat/mass transfer for exothermic nitration steps .
- Membrane separation: Purifies intermediates via nanofiltration, reducing solvent waste .
- Process analytical technology (PAT): Monitors reactions in real-time using inline FTIR or Raman spectroscopy .
Advanced: What role do non-covalent interactions play in the compound’s supramolecular assembly?
Answer:
Weak interactions (e.g., C–H⋯O, C–H⋯π) dictate crystal packing and solubility:
- C–H⋯O bonds: Observed between methyl groups and methoxy oxygen atoms, forming polymeric chains .
- π-π stacking: Between pyrimidine and aryl rings enhances stability in solid state .
- Impact on solubility: Polar solvents disrupt these interactions, improving dissolution for biological assays .
Advanced: How to design derivatives with improved target selectivity?
Answer:
Structure-activity relationship (SAR) studies guide modifications:
- Substitution patterns: Introducing electron-withdrawing groups (e.g., -NO₂) at C5 enhances electrophilicity for nucleophilic attack .
- Isoquinoline modifications: Fluorination or methylation at C3/C4 alters steric hindrance and binding affinity .
- In silico screening: Docking studies prioritize derivatives with optimal LogP and polar surface area for membrane permeability .
Advanced: What analytical techniques are critical for assessing stability under physiological conditions?
Answer:
- Accelerated stability testing: Exposes the compound to elevated temperatures/humidity, monitored via LC-MS .
- Cyclic voltammetry: Evaluates redox stability, particularly for nitro groups prone to reduction .
- Plasma protein binding assays: Quantifies free fraction using ultrafiltration or equilibrium dialysis .
Advanced: What mechanistic insights explain the compound’s activity in enzymatic inhibition?
Answer:
Hypotheses based on structural analogs suggest:
- Competitive inhibition: The pyrimidine core mimics natural substrates, blocking active sites (e.g., kinase ATP-binding pockets) .
- Allosteric modulation: The dihydroisoquinoline moiety induces conformational changes in target enzymes .
- MD simulations: Reveal transient hydrogen bonds with catalytic residues (e.g., Asp86 in carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
